molecular formula C20H19FN2O2 B11391018 4-tert-butyl-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide

4-tert-butyl-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide

Cat. No.: B11391018
M. Wt: 338.4 g/mol
InChI Key: KTZKDTSNWYLYED-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide is a complex organic compound that features a tert-butyl group, a fluorophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the oxazole ring, followed by the introduction of the fluorophenyl group and the tert-butyl group. The final step involves the formation of the benzamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and high-throughput screening of catalysts, can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

4-tert-butyl-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .

Properties

Molecular Formula

C20H19FN2O2

Molecular Weight

338.4 g/mol

IUPAC Name

4-tert-butyl-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide

InChI

InChI=1S/C20H19FN2O2/c1-20(2,3)15-8-4-14(5-9-15)19(24)22-18-12-17(23-25-18)13-6-10-16(21)11-7-13/h4-12H,1-3H3,(H,22,24)

InChI Key

KTZKDTSNWYLYED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

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